

# Comparative Analysis of Avoralstat and Other Oral Therapies for Hereditary Angioedema

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Avoralstat |           |
| Cat. No.:            | B605706    | Get Quote |

Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of **Avoralstat** and other emerging oral therapies for the prophylactic treatment of Hereditary Angioedema (HAE). This document outlines the mechanisms of action, presents key clinical trial data, and describes relevant experimental protocols to facilitate an objective evaluation of these novel treatments.

Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling. The primary mediator of swelling in most HAE patients is bradykinin, a potent vasodilator. The development of oral therapies targeting the kallikrein-kinin system, the pathway responsible for bradykinin production, represents a significant advancement in the management of HAE, offering a less burdensome alternative to injectable treatments. This guide focuses on a comparative analysis of **Avoralstat** and other oral HAE therapies, including Berotralstat, Sebetralstat, and Deucrictibant.

# Mechanism of Action: Targeting the Kallikrein-Kinin System

Oral HAE therapies primarily act on the kallikrein-kinin system to prevent the overproduction of bradykinin.[1][2][3] Hereditary Angioedema is most commonly caused by a deficiency or dysfunction of the C1 inhibitor (C1-INH), a key regulator of this pathway. This deficiency leads to excessive plasma kallikrein activity, which in turn cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin.[2][4] Bradykinin binds to bradykinin B2 receptors on



endothelial cells, leading to increased vascular permeability and subsequent angioedema attacks.[5]

**Avoralstat**, Berotralstat, and Sebetralstat are all small molecule inhibitors of plasma kallikrein. [2][6][7] By directly binding to and inhibiting plasma kallikrein, these drugs block the production of bradykinin.[3][4][8] In contrast, Deucrictibant is a bradykinin B2 receptor antagonist.[5] It works further downstream in the pathway by preventing bradykinin from binding to its receptor, thereby blocking its physiological effects.[9]



### Click to download full resolution via product page

Figure 1. Mechanism of Action of Oral HAE Therapies. This diagram illustrates the kallikrein-kinin system and the points of intervention for **Avoralstat**, Berotralstat, Sebetralstat, and Deucrictibant.



## Clinical Efficacy and Safety: A Comparative Overview

Clinical trials have evaluated the efficacy and safety of these oral therapies, with a primary endpoint often being the reduction in the rate of HAE attacks.



| Therapy (Trial)                         | Mechanism of<br>Action         | Key Efficacy<br>Endpoint                      | Results                                                                                                                                  | Key Adverse<br>Events                                                           |
|-----------------------------------------|--------------------------------|-----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Avoralstat<br>(OPuS-2)[10]              | Plasma Kallikrein<br>Inhibitor | Mean<br>angioedema<br>attack rate per<br>week | No significant difference compared to placebo (0.589 for 500 mg, 0.675 for 300 mg vs. 0.593 for placebo).[11][12]                        | Generally well-tolerated, with an adverse event profile similar to placebo.[10] |
| Berotralstat<br>(APeX-2)[13]            | Plasma Kallikrein<br>Inhibitor | Reduction in<br>HAE attack rate               | 150 mg dose reduced attack rate by 44% compared to placebo (p<0.001).[13] 50% of patients on 150 mg had a ≥70% reduction in attack rate. | Abdominal pain, vomiting, diarrhea, back pain.[13]                              |
| Berotralstat<br>(APeX-J)[14]            | Plasma Kallikrein<br>Inhibitor | Reduction in<br>HAE attack rate               | 150 mg dose<br>reduced HAE<br>attack rate by<br>49% compared<br>with placebo (p =<br>.003).                                              | Nasopharyngitis,<br>abdominal pain,<br>cough, diarrhea,<br>pyrexia.             |
| Sebetralstat<br>(KONFIDENT)<br>[15][16] | Plasma Kallikrein<br>Inhibitor | Time to beginning of symptom relief           | Median time to symptom relief was 1.61 hours (300 mg) and 1.79 hours (600 mg) vs. 6.72 hours for placebo (p<0.0001 and p=0.0013,         | Well-tolerated, with a safety profile similar to placebo.[15][17]               |



|                                              |                                         |                                        | respectively).[15]                                                                                                         |                                                                             |
|----------------------------------------------|-----------------------------------------|----------------------------------------|----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| Deucrictibant<br>(CHAPTER-1)<br>[18][19]     | Bradykinin B2<br>Receptor<br>Antagonist | Reduction in<br>monthly attack<br>rate | 40 mg/day dose reduced monthly attack rate by 84.5% (p=0.0008) and 20 mg/day dose by 79.3% (p=0.0009) compared to placebo. | Well-tolerated, with all treatment-related adverse events reported as mild. |
| Deucrictibant<br>(RAPIDe-2<br>Extension)[20] | Bradykinin B2<br>Receptor<br>Antagonist | Time to onset of symptom relief        | Median time to onset of symptom relief was 1.1 hours.                                                                      | Generally well-<br>tolerated with no<br>safety signals<br>observed.         |

## **Experimental Protocols Plasma Kallikrein Activity Assay**

The efficacy of plasma kallikrein inhibitors is often assessed using a chromogenic substrate assay. This in vitro method measures the enzymatic activity of plasma kallikrein.

Principle: Plasma kallikrein cleaves a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline, pNA).[21][22] The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the kallikrein activity.[21][23] The inhibitory effect of a compound like **Avoralstat** or Berotralstat is determined by measuring the reduction in the rate of pNA formation in the presence of the inhibitor.

#### General Protocol:

 Sample Preparation: Human plasma is collected in citrate-containing tubes to prevent coagulation.[22][23]



- Incubation: A known amount of plasma is incubated with the test inhibitor at various concentrations.
- Activation: Prekallikrein in the plasma is activated to kallikrein. This can be achieved through contact activation on a negatively charged surface or by adding an activator like Factor XIIa.
- Substrate Addition: A chromogenic substrate for plasma kallikrein (e.g., S-2302) is added to the mixture.[21]
- Measurement: The change in absorbance at 405 nm over time is measured using a microplate reader.
- Data Analysis: The rate of the reaction is calculated and compared between samples with and without the inhibitor to determine the half-maximal inhibitory concentration (IC50) of the compound.

## **Clinical Trial Workflow for Oral HAE Therapies**

The clinical development of oral HAE therapies typically follows a standardized workflow to assess safety and efficacy.





Click to download full resolution via product page

Figure 2. Typical Clinical Trial Workflow for Oral HAE Therapies. This diagram outlines the key phases of a clinical trial for an oral HAE prophylactic therapy.

Key Methodological Considerations:



- Patient Population: Trials typically enroll patients with a confirmed diagnosis of HAE Type I or II and a history of a minimum number of attacks per month.
- Study Design: Most pivotal trials are randomized, double-blind, and placebo-controlled to minimize bias.
- Primary Endpoint: The most common primary efficacy endpoint for prophylactic HAE therapies is the rate of investigator-confirmed angioedema attacks over a defined treatment period.
- Secondary Endpoints: These often include the proportion of patients with a certain percentage reduction in attack rate (e.g., ≥50% or ≥70%), the use of on-demand medication, and patient-reported outcomes assessing quality of life.
- Endpoint Adjudication: An independent adjudication committee often reviews and confirms reported angioedema attacks to ensure consistency and accuracy in endpoint assessment.

## Conclusion

The landscape of HAE treatment is rapidly evolving with the introduction of oral therapies that target the kallikrein-kinin system. While **Avoralstat** did not demonstrate efficacy in preventing HAE attacks in its Phase 3 trial, other oral agents have shown significant promise. Berotralstat is an approved oral prophylactic treatment that has demonstrated a significant reduction in attack rates. Sebetralstat has shown rapid symptom relief as an on-demand oral therapy. Deucrictibant, with its distinct mechanism of action as a bradykinin B2 receptor antagonist, has also shown positive results in reducing attack frequency. For researchers and drug development professionals, the comparative analysis of these therapies, including their mechanisms of action, clinical trial outcomes, and the experimental protocols used for their evaluation, is crucial for advancing the next generation of HAE treatments. The continued development and refinement of oral therapies hold the potential to significantly reduce the treatment burden and improve the quality of life for individuals living with HAE.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. dovepress.com [dovepress.com]
- 3. What is Sebetralstat used for? [synapse.patsnap.com]
- 4. Berotralstat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. What is Deucrictibant used for? [synapse.patsnap.com]
- 6. Avoralstat BioCryst Pharmaceuticals AdisInsight [adisinsight.springer.com]
- 7. Sebetralstat Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. angioedemanews.com [angioedemanews.com]
- 10. Evaluation of avoralstat, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS-2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of avoralstat, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS-2 study PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. Hereditary Angioedema: Novel Molecules for Treatment of Acute Attacks and Long-Term Prophylaxis [mdpi.com]
- 14. Oral berotralstat for the prophylaxis of hereditary angioedema attacks in patients in Japan: A phase 3 randomized trial PMC [pmc.ncbi.nlm.nih.gov]
- 15. KalVista reports phase-3 KONFIDENT trial meets all endpoints for sebetralstat as first oral on-demand therapy for HAE HAE International (HAEi) [haei.org]
- 16. KalVista says Phase 3 KONFIDENT trial met all endpoints TipRanks.com [tipranks.com]
- 17. KalVista Pharmaceuticals Reports Phase 3 KONFIDENT Trial Meets All Endpoints for Sebetralstat as First Oral On-demand Therapy for Hereditary Angioedema | KalVista Pharmaceuticals [ir.kalvista.com]
- 18. Positive Results from CHAPTER-1 Phase 2 Study of Deucrictibant for the Prophylactic Treatment of HAE Attacks to be Presented at AAAAI 2024 Annual Meeting HAE International (HAEi) [haei.org]
- 19. Positive Results from CHAPTER-1 Phase 2 Study of [globenewswire.com]



- 20. New Oral Drug Shows 98% Success Rate in Treating HAE Attacks in Clinical Trial | PHVS Stock News [stocktitan.net]
- 21. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 22. coachrom.com [coachrom.com]
- 23. diapharma.com [diapharma.com]
- To cite this document: BenchChem. [Comparative Analysis of Avoralstat and Other Oral Therapies for Hereditary Angioedema]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605706#comparative-analysis-of-avoralstat-and-other-oral-hae-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com